molecular formula C10H11BrN2 B8730144 1-(3-Bromo-propyl)-1H-indazole CAS No. 372195-81-8

1-(3-Bromo-propyl)-1H-indazole

Cat. No. B8730144
M. Wt: 239.11 g/mol
InChI Key: NIUZYILIQLBYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-propyl)-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-propyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-propyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

372195-81-8

Product Name

1-(3-Bromo-propyl)-1H-indazole

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

1-(3-bromopropyl)indazole

InChI

InChI=1S/C10H11BrN2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7H2

InChI Key

NIUZYILIQLBYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Dibromopropane (508 μl, 5.0 mmol)) was dissolved in 10 mL DMF and placed in a 100 mL flask. Indazole (592 mg, 5.0 mmol) and KOH (282 mg, 5.0 mmol) were added and the suspension was stirred overnight at room temperature. Ethyl acetate (50 mL) and water (50 mL) were added. Phases were separated and the aqueous phase was re-extracted with ethyl acetate (50 mL). The combined organic phases were washed with brine, dried over magnesium sulphate and evaporated to dryness to produce 751 mg of a yellow oil. Crude product was further purified by column chromatography (0-10% methanol:dichloromethane) to produce pure 22 (169 mg, 14%).
Quantity
508 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
592 mg
Type
reactant
Reaction Step Two
Name
Quantity
282 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.